2-Isooctyl-4,6-dinitrophenol
CAS No.: 41227-52-5
Cat. No.: VC16987661
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41227-52-5 |
|---|---|
| Molecular Formula | C14H20N2O5 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | 2-(6-methylheptyl)-4,6-dinitrophenol |
| Standard InChI | InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3 |
| Standard InChI Key | VZPYZYHXSMGBJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
2-Isooctyl-4,6-dinitrophenol features a phenol ring with the following substituents:
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Nitro groups (-NO₂) at the 4- and 6-positions.
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An isooctyl group (-C₈H₁₇, branched alkyl chain) at the 2-position.
The compound is occasionally referenced in literature as 4-Isooctyl-2,6-dinitrophenol due to alternate numbering conventions that prioritize the hydroxyl group’s position . This discrepancy underscores the importance of verifying substituent positions when comparing studies.
Synonyms and Registry Numbers
Physicochemical Properties
Spectroscopic and Thermodynamic Data
Key physicochemical parameters derived from experimental studies include:
| Property | Value | Source |
|---|---|---|
| pKa | 5.2 | Hemker, 1962 |
| logP (octanol/water) | 3.8 | Hemker, 1962 |
| Molar Absorbance (ε) | 1.4 × 10⁴ L·mol⁻¹·cm⁻¹ at 360 nm | Hemker, 1962 |
| Water Solubility | <100 mg/L (estimated) | Derived from logP |
The pKa value indicates moderate acidity, consistent with nitro-substituted phenols. The logP suggests high lipid solubility, facilitating membrane permeation.
Thermal Stability and Reactivity
While direct data on 2-isooctyl-4,6-dinitrophenol’s thermal stability are unavailable, related dinitrophenols like 2-diazo-4,6-dinitrophenol (DDNP) decompose explosively at elevated temperatures . The isooctyl group likely stabilizes the compound against impact and friction compared to non-alkylated analogs .
Synthesis and Manufacturing
Synthetic Routes
Although no explicit synthesis protocol for 2-isooctyl-4,6-dinitrophenol is provided in the sources, analogous compounds suggest a multi-step approach:
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Nitration: Introduction of nitro groups to a phenol precursor.
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Alkylation: Attachment of the isooctyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
For example, 4-isooctyl-2,6-dinitrophenol may be synthesized by nitrating 4-isooctylphenol followed by purification via crystallization . Challenges include controlling substituent regioselectivity and minimizing byproducts.
Industrial Applications
Biochemical Mechanisms and Mitochondrial Effects
Uncoupling of Oxidative Phosphorylation
2-Isooctyl-4,6-dinitrophenol disrupts mitochondrial ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane. Key findings from rat liver mitochondrial studies include:
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Concentration-Dependent Effects:
Lipid Solubility and Activity Relationship
The compound’s efficacy as an uncoupler correlates with its lipid solubility. Hemker (1962) demonstrated that alkyl-substituted dinitrophenols exhibit enhanced activity due to improved membrane partitioning . For instance:
| Compound | logP | Relative Uncoupling Activity |
|---|---|---|
| 2,4-Dinitrophenol | 1.67 | 1.0 (Reference) |
| 4-Isooctyl-2,6-dinitrophenol | 3.8 | 4.2 |
This table illustrates how the isooctyl group augments uncoupling potency .
Toxicological Profile
Environmental Persistence
Applications in Scientific Research
Mitochondrial Studies
2-Isooctyl-4,6-dinitrophenol serves as a tool compound for:
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Investigating protonophore mechanisms in bioenergetics.
Structure-Activity Relationship (SAR) Studies
Its branched alkyl chain provides insights into how hydrophobicity influences uncoupling activity, guiding the design of novel ionophores .
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